molecular formula C12H10N2O B3356644 1-methyl-9H-pyrido[3,4-b]indol-6-ol CAS No. 67767-19-5

1-methyl-9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B3356644
CAS No.: 67767-19-5
M. Wt: 198.22 g/mol
InChI Key: QMMOFTKCULGVPS-UHFFFAOYSA-N
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Description

1-methyl-9H-pyrido[3,4-b]indol-6-ol, also known as harmol, is a heterocyclic compound belonging to the class of beta-carbolines. It is a naturally occurring alkaloid found in various plants and marine organisms. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core . Another approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The Pictet-Spengler reaction is favored due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-9H-pyrido[3,4-b]indol-6-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in modulating neurotransmitter systems and potential neuroprotective effects.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-9H-pyrido[3,4-b]indol-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its potential antidepressant and neuroprotective effects . Additionally, the compound can interact with DNA and proteins, influencing cellular processes and exhibiting anticancer activity .

Comparison with Similar Compounds

1-methyl-9H-pyrido[3,4-b]indol-6-ol is structurally similar to other beta-carbolines, such as harmine, harmaline, and norharman. it possesses unique properties that distinguish it from these compounds:

These structural differences contribute to variations in their pharmacological profiles and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-12-9(4-5-13-7)10-6-8(15)2-3-11(10)14-12/h2-6,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMOFTKCULGVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449233
Record name 1-methyl-9H-pyrido[3,4-b]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67767-19-5
Record name 1-methyl-9H-pyrido[3,4-b]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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